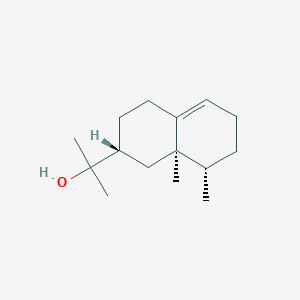

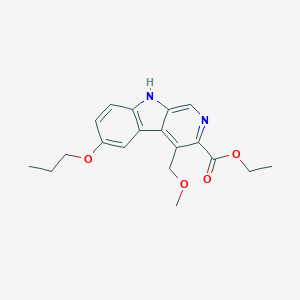

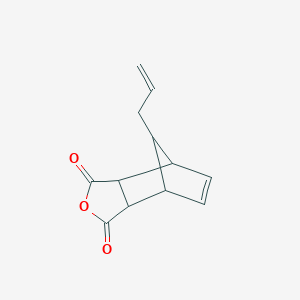

![molecular formula C24H40O3 B157407 2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 83003-12-7](/img/structure/B157407.png)

2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

概要

説明

CP55940は、大麻に含まれる精神活性化合物の一つであるテトラヒドロカンナビノール(THC)の効果を模倣する合成カンナビノイドです。1974年にファイザー社によって開発されましたが、販売されることはありませんでした。 CP55940は現在、エンドカンナビノイド系を研究するための研究ツールとして使用されています .

準備方法

CP55940は、5-(1,1-ジメチルヘプチル)-2-[5-ヒドロキシ-2-(3-ヒドロキシプロピル)シクロヘキシル]フェノールとしても知られており、複数段階の合成プロセスを経て合成されます。 反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用します

化学反応の分析

CP55940は、以下のようなさまざまな化学反応を起こします。

酸化: CP55940は、対応するケトンまたはカルボン酸を形成するために酸化することができます。

還元: 還元反応によって、CP55940は対応するアルコールまたはアルカンに変換することができます。

置換: ハロゲン化またはアルキル化反応によって、分子に新しい官能基を導入することができます。

これらの反応に使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、臭素などのハロゲン化剤が含まれます。 これらの反応で生成される主要な生成物は、使用される特定の条件や試薬によって異なります .

科学研究における用途

CP55940は、以下のような幅広い科学研究分野で用いられています。

化学: CP55940は、合成カンナビノイドとそのカンナビノイド受容体との相互作用に関する研究における基準化合物として使用されています。

生物学: CP55940は、エンドカンナビノイド系とその疼痛調節、食欲調節、免疫応答などのさまざまな生理学的プロセスにおける役割を研究するために使用されています。

医学: CP55940は、慢性疼痛、てんかん、神経変性疾患などの疾患におけるカンナビノイドの潜在的な治療効果を調査するための前臨床試験で使用されています。

科学的研究の応用

CP55940 has a wide range of scientific research applications, including:

Chemistry: CP55940 is used as a reference compound in the study of synthetic cannabinoids and their interactions with cannabinoid receptors.

Biology: CP55940 is used to study the endocannabinoid system and its role in various physiological processes, including pain modulation, appetite regulation, and immune response.

Medicine: CP55940 is used in preclinical studies to investigate the potential therapeutic effects of cannabinoids in conditions such as chronic pain, epilepsy, and neurodegenerative diseases.

作用機序

CP55940は、カンナビノイド受容体1とカンナビノイド受容体2の両方において完全アゴニストとして作用することにより、その効果を発揮します。これらの受容体に対する親和性が高く、解離定数はそれぞれ0.58ナノモルと0.68ナノモルです。CP55940は、推定上のカンナビノイド受容体3であるGタンパク質共役受容体55においても拮抗薬として作用します。 CP55940のカンナビノイド受容体への結合は、細胞内シグナル伝達経路を活性化し、さまざまな生理学的効果をもたらします .

類似の化合物との比較

CP55940は、以下のような他の合成カンナビノイドと比較されます。

- CP42096

- CP47497

- CP55244

これらの化合物は、類似の構造と薬理学的特性を共有していますが、効力と受容体選択性においては異なります。 CP55940は、カンナビノイド受容体1とカンナビノイド受容体2の両方において高い効力と完全なアゴニスト活性を示すという点でユニークであり、エンドカンナビノイド系を研究するための貴重なツールとなっています .

類似化合物との比較

CP55940 is compared with other synthetic cannabinoids, such as:

- CP42096

- CP47497

- CP55244

These compounds share similar structures and pharmacological properties but differ in their potency and receptor selectivity. CP55940 is unique in its high potency and full agonist activity at both cannabinoid receptor 1 and cannabinoid receptor 2, making it a valuable tool for studying the endocannabinoid system .

特性

IUPAC Name |

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFFALZMRAPHQ-SYYKKAFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017713, DTXSID80875516 | |

| Record name | (+/-)-CP 55,940 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83002-04-4, 83003-12-7 | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83002-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 55940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083002044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 55940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-CP 55,940 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-55940 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFY70972J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CP-55940, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX8JK1BQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CP55940 is a potent synthetic agonist of cannabinoid receptors, primarily targeting the CB1 receptor subtype []. Binding to CB1 receptors, which are predominantly found in the central and peripheral nervous system, leads to the activation of various signaling pathways. This activation results in a range of pharmacological effects, including antinociception, hypothermia, and changes in locomotor activity [, , ].

A: While specific SAR studies for CP55940 are limited within the provided texts, it is known that structural modifications to cannabinoid ligands can significantly impact their activity, potency, and selectivity for CB1 and CB2 receptors. For instance, research suggests that higher efficacy at the μ-opioid receptor enhances the antinociceptive effects observed when combining μ-opioid receptor agonists with cannabinoid receptor agonists like CP55940 []. This highlights the interconnectedness of these receptor systems and the importance of considering efficacy profiles when designing combination therapies.

A: Yes, CP55940 has demonstrated efficacy in both in vitro and in vivo settings. For example, in studies using guinea pig trachea, CP55940 effectively reduced TNF-α-enhanced nerve-evoked contractions, indicating its potential as a bronchodilator []. In rodent models of pain, CP55940 consistently demonstrates potent antinociceptive effects [, , ]. Additionally, studies in rhesus monkeys have confirmed its antinociceptive properties and further explored its interactions with opioid receptor agonists [, ].

A: While considered a valuable pharmacological tool, CP55940's potential for adverse effects is acknowledged. For instance, it can produce hypothermia in rats, a finding consistent with the known effects of cannabinoid receptor agonists [, ]. Further research is essential to thoroughly evaluate the safety profile of CP55940, particularly with long-term use.

A: The provided research does mention other cannabinoid receptor agonists, such as WIN 55,212, Δ9-tetrahydrocannabinol (Δ9-THC), and tetrahydrocannabivarin, which exhibit overlapping but distinct pharmacological profiles compared to CP55940 [, ]. These compounds serve as valuable research tools and potential alternatives depending on the specific research question or therapeutic target.

A: While specific historical milestones are not explicitly mentioned, the research highlights CP55940's significance in advancing our understanding of cannabinoid receptor pharmacology and its potential therapeutic applications, particularly in pain management [, , ]. Ongoing research continues to unravel the complexities of this compound and its role in modulating various physiological processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。